molecular formula C10H11N3O B8776274 3,4-Diamino-1-methylquinolin-2(1H)-one CAS No. 921214-45-1

3,4-Diamino-1-methylquinolin-2(1H)-one

Cat. No.: B8776274
CAS No.: 921214-45-1
M. Wt: 189.21 g/mol
InChI Key: QMCXAQBMBLDKQZ-UHFFFAOYSA-N
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Description

3,4-Diamino-1-methylquinolin-2(1H)-one (CAS 921214-45-1) is an organic compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . This solid compound features the privileged 4-hydroxyquinolin-2-one scaffold, a structure recognized as a versatile foundation in medicinal chemistry for designing novel bioactive molecules . Quinolinone derivatives are investigated as key components in multi-target agents for various conditions, including cancer, inflammatory diseases, and neurodegenerative disorders . The 3,4-diamino substitution pattern on the core quinolinone structure presents opportunities for further chemical modification, making it a valuable building block for constructing more complex molecular hybrids . Researchers are exploring the integration of similar quinolinone fragments into hybrid molecules, such as pyrimidine-quinolone hybrids, which are designed as potential inhibitors of targets like lactate dehydrogenase A (hLDHA), an enzyme implicated in cancer proliferation and other diseases . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

921214-45-1

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3,4-diamino-1-methylquinolin-2-one

InChI

InChI=1S/C10H11N3O/c1-13-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,11-12H2,1H3

InChI Key

QMCXAQBMBLDKQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dihydroquinolinone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Synthesis Yield (If Available) References
6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one 6-NH₂, 1-CH₃ C₁₀H₁₂N₂O 176.22 High purity; used in drug intermediates 72.9% (via hydrogenation)
5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one 5-NH₂, 8-F, 1-CH₃ C₁₀H₁₁FN₂O 194.21 Enhanced lipophilicity; potential bioactivity N/A
3,4-Dihydroxy-1-methylquinolin-2(1H)-one 3-OH, 4-OH, 1-CH₃ C₁₀H₉NO₃ 191.19 Reduced solubility due to hydroxyl groups N/A
6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one 6-OCH₃, 1-CH₃ C₁₁H₁₃NO₂ 191.23 Electron-donating methoxy group; moderate solubility N/A
3,4-Dihydro-1H-benzo[h]quinolin-2-one Extended aromatic system C₁₂H₁₀NO 185.22 Antitumor activity; altered pharmacokinetics N/A
Compound 24 (from ) 6-NH₂, pyrrolidinyl side chain C₁₆H₂₁N₃O 271.36 Neuroactivity; synthesized via hydrogenation 72.9%

Structural and Electronic Effects

  • Amino vs. Hydroxyl Groups: Amino substituents (e.g., in 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one) enhance hydrogen-bonding capacity and solubility in polar solvents compared to hydroxyl groups, which may form intramolecular hydrogen bonds, reducing solubility .
  • Methoxy Groups : The 6-methoxy analog demonstrates reduced reactivity due to electron-donating effects, which may lower binding affinity to certain enzymes .

Key Research Findings

Solubility Trends: The parent compound 3,4-Dihydroquinolin-2(1H)-one exhibits solubility up to 30 mg/mL in DMSO/DMF. Amino-substituted derivatives (e.g., 6-Amino-1-methyl) show improved aqueous solubility, whereas methoxy and hydroxyl analogs are less soluble .

Bioactivity Correlations: Amino groups at positions 5 or 6 enhance antimicrobial and enzyme-binding activities, while fluorine substitution improves pharmacokinetic profiles .

Synthetic Challenges : Low yields (e.g., 43.7% for Compound 27) are observed in derivatives with bulky side chains, emphasizing the need for optimized reaction conditions .

Q & A

Q. What synthetic strategies are commonly used to prepare 3,4-diamino-1-methylquinolin-2(1H)-one derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the introduction of amino groups via nitro reduction. For example:
  • Nitro Reduction : Hydrogenation with a palladium-on-carbon (Pd/C) catalyst under H₂ atmosphere reduces nitro intermediates to amino derivatives (e.g., 72.9% yield for compound 24 in ethanol over 48 hours) .
  • Cyclization : Cyclocondensation of precursors (e.g., substituted anilines with ketones) under acidic or basic conditions forms the quinolinone core .
  • Functionalization : Alkylation or coupling reactions introduce substituents (e.g., using chloroiodopropane or thiophene carboximidamide derivatives) .
    Key Considerations : Purification via column chromatography (e.g., Biotage flash chromatography) and characterization by NMR/MS are critical for confirming structural integrity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., δ 2.28 ppm for methyl groups, δ 8.13 ppm for aromatic protons) and confirms substitution patterns .
  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., bond angles of 120° in the quinolinone ring) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650 cm⁻¹) .
    Data Interpretation : Cross-validation with computational models (e.g., DFT) resolves ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can researchers design bioactivity studies to evaluate this compound derivatives against neurological targets?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes/receptors implicated in neurological pathways (e.g., NMDA receptor GluN2b subunit or σ receptors) .
  • Assay Design :
  • In Vitro : Measure IC₅₀ values for enzyme inhibition (e.g., kinase assays) or receptor binding affinity via competitive displacement .
  • In Vivo : Assess anticonvulsant/antidepressant effects in rodent models (e.g., forced swim test, maximal electroshock) .
  • Mechanistic Studies : Use molecular docking or SPR (surface plasmon resonance) to map ligand-receptor interactions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar quinolinone derivatives?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., compare 6-amino vs. 8-fluoro derivatives) to isolate activity drivers .
  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), cell lines, and incubation times to minimize variability .
  • Data Meta-Analysis : Use tools like Lipid Search or SPSS to statistically correlate structural features (e.g., logP, H-bond donors) with bioactivity trends .

Q. How can computational chemistry optimize the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :
  • ADME Prediction : Use QSAR models to predict absorption (e.g., Caco-2 permeability) and metabolism (CYP450 interactions) .
  • Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxymethyl at position 8) while maintaining target affinity .
  • Toxicity Screening : Apply DEREK or ProTox-II to flag potential hepatotoxicity or mutagenicity early in development .

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